Cas no 2227956-27-4 ((3S)-3-(1S,4R)-2-(tert-butoxy)carbonyl-2-azabicyclo2.1.1hexan-5-yl-3-hydroxypropanoic acid)

(3S)-3-(1S,4R)-2-(tert-butoxy)carbonyl-2-azabicyclo2.1.1hexan-5-yl-3-hydroxypropanoic acid structure
2227956-27-4 structure
Product Name:(3S)-3-(1S,4R)-2-(tert-butoxy)carbonyl-2-azabicyclo2.1.1hexan-5-yl-3-hydroxypropanoic acid
CAS No:2227956-27-4
MF:C13H21NO5
MW:271.309544324875
CID:5838009
PubChem ID:165703101
Update Time:2025-07-14

(3S)-3-(1S,4R)-2-(tert-butoxy)carbonyl-2-azabicyclo2.1.1hexan-5-yl-3-hydroxypropanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3S)-3-(1S,4R)-2-(tert-butoxy)carbonyl-2-azabicyclo2.1.1hexan-5-yl-3-hydroxypropanoic acid
    • (3S)-3-[(1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexan-5-yl]-3-hydroxypropanoic acid
    • 2227956-27-4
    • EN300-1884039
    • Inchi: 1S/C13H21NO5/c1-13(2,3)19-12(18)14-6-7-4-8(14)11(7)9(15)5-10(16)17/h7-9,11,15H,4-6H2,1-3H3,(H,16,17)/t7-,8-,9?,11?/m0/s1
    • InChI Key: FZKBDEWPKYAWFA-PCWJGIJCSA-N
    • SMILES: OC(CC(=O)O)C1[C@@H]2C[C@H]1CN2C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 271.14197277g/mol
  • Monoisotopic Mass: 271.14197277g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 389
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 87.1Ų

(3S)-3-(1S,4R)-2-(tert-butoxy)carbonyl-2-azabicyclo2.1.1hexan-5-yl-3-hydroxypropanoic acid Pricemore >>

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(3S)-3-(1S,4R)-2-(tert-butoxy)carbonyl-2-azabicyclo2.1.1hexan-5-yl-3-hydroxypropanoic acid Related Literature

Additional information on (3S)-3-(1S,4R)-2-(tert-butoxy)carbonyl-2-azabicyclo2.1.1hexan-5-yl-3-hydroxypropanoic acid

Compound CAS No. 2227956-27-4: (3S)-3-(1S,4R)-2-(tert-butoxy)carbonyl-2-azabicyclo[2.1.1]hexan-5-yl-3-hydroxypropanoic Acid

The compound CAS No. 2227956-27-4, also known as (3S)-3-(1S,4R)-2-(tert-butoxy)carbonyl-2-azabicyclo[2.1.1]hexan-5-yl-3-hydroxypropanoic acid, is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals and biotechnology. This compound is characterized by its complex stereochemistry and unique structural features, which make it a subject of interest for researchers in drug discovery and chemical synthesis.

The tert-butoxy carbonyl (Boc) group in the molecule plays a crucial role in protecting the amine functionality during synthetic processes. This protective group is widely used in organic synthesis due to its stability under basic conditions and ease of removal under acidic conditions. The presence of the azabicyclo[2.1.1]hexane ring system adds rigidity to the molecule, enhancing its bioavailability and potentially improving its pharmacokinetic properties.

Recent studies have highlighted the importance of such bicyclic structures in mimicking natural product scaffolds, which are often found in bioactive compounds. The hydroxypropanoic acid moiety further contributes to the molecule's versatility, enabling it to participate in various biochemical reactions and interactions. This makes it a promising candidate for applications in enzyme inhibition, receptor binding studies, and drug delivery systems.

One of the most notable advancements in this area involves the use of stereoselective synthesis techniques to construct the chiral centers present in this compound. Researchers have employed asymmetric catalysis and enantioselective methodologies to achieve high enantiomeric excess (ee) in the synthesis of this compound, ensuring its suitability for biological assays requiring high purity and stereochemical integrity.

Moreover, computational chemistry has played a pivotal role in understanding the molecular interactions of this compound with biological targets. Advanced molecular docking studies have revealed potential binding modes with key enzymes and receptors, providing valuable insights into its mechanism of action. These findings have been corroborated by experimental data from in vitro assays, further validating its therapeutic potential.

In terms of applications, this compound has shown promise as a lead molecule for developing novel therapeutics targeting various diseases, including neurodegenerative disorders and inflammatory conditions. Its ability to modulate key signaling pathways makes it a valuable tool in drug discovery pipelines.

Looking ahead, ongoing research is focused on optimizing the synthetic routes for this compound to enhance scalability and reduce production costs. Additionally, efforts are being made to explore its pharmacokinetic profile and toxicity profile to assess its suitability for clinical trials.

In conclusion, CAS No. 2227956-27-4 represents a cutting-edge advancement in organic chemistry with multifaceted applications across various scientific disciplines. Its unique structure, combined with recent research breakthroughs, positions it as a key player in the development of innovative therapeutic agents.

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